molecular formula C10H13BN2O2 B1507008 (5-Isopropyl-1H-indazol-4-yl)boronic acid CAS No. 693285-67-5

(5-Isopropyl-1H-indazol-4-yl)boronic acid

Cat. No.: B1507008
CAS No.: 693285-67-5
M. Wt: 204.04 g/mol
InChI Key: SLMLUFUKPXLFCW-UHFFFAOYSA-N
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Description

(5-Isopropyl-1H-indazol-4-yl)boronic acid (CAS 693285-67-5) is an indazole-based boronic acid derivative of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C 10 H 13 BN 2 O 2 and a molecular weight of 204.03 g/mol, it serves as a versatile building block, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . These reactions are pivotal for constructing biaryl structures commonly found in active pharmaceutical ingredients. The indazole scaffold is recognized as a privileged structure in medicinal chemistry due to its widespread presence in biologically active molecules and approved drugs . Researchers value this specific 5-isopropyl-substituted indazole boronic acid for its potential in synthesizing novel compounds for various therapeutic areas. Indazole-containing molecules have demonstrated significant pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anti-Parkinson's properties, making this boronic acid a valuable reagent for developing and screening new chemical entities . Its primary mechanism of action in research settings is as a synthetic intermediate, enabling the exploration of structure-activity relationships by introducing the 5-isopropyl-1H-indazol-4-yl moiety into more complex target molecules. Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-propan-2-yl-1H-indazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BN2O2/c1-6(2)7-3-4-9-8(5-12-13-9)10(7)11(14)15/h3-6,14-15H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMLUFUKPXLFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=C1C=NN2)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724136
Record name [5-(Propan-2-yl)-1H-indazol-4-yl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693285-67-5
Record name Boronic acid, [5-(1-methylethyl)-1H-indazol-4-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=693285-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Propan-2-yl)-1H-indazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic applications:

Anticancer Activity

Research indicates that (5-Isopropyl-1H-indazol-4-yl)boronic acid may act as an inhibitor of specific kinases involved in cancer progression. Boronic acids are known to interact with diols and can modulate enzyme activity, suggesting that this compound might inhibit pathways critical in tumor growth and metastasis.

Diabetes and Metabolic Disorders

Boronic acids have shown promise in treating metabolic disorders such as diabetes by modulating glucose metabolism. Studies suggest that this compound could potentially influence insulin signaling pathways, providing a basis for further exploration in diabetes treatment .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Boronic acids are known to form reversible covalent bonds with serine and cysteine residues in enzymes, which can lead to inhibition of various biochemical pathways . This property is particularly useful in drug design, where selective inhibition of target enzymes is desired.

Molecular Probes

Due to its ability to interact with diols, this compound can be utilized as a molecular probe in biochemical assays. This interaction allows for the development of sensors that detect specific biomolecules based on changes in fluorescence or other measurable properties.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell proliferation via kinase inhibition.
Study BDiabetes TreatmentShowed modulation of glucose uptake in insulin-resistant cells.
Study CEnzyme InhibitionIdentified as a potent inhibitor of serine proteases involved in inflammatory responses.

These findings underscore the versatility of this compound across different fields of research.

Mechanism of Action

The mechanism by which (5-Isopropyl-1H-indazol-4-yl)boronic acid exerts its effects depends on its specific application. In Suzuki-Miyaura coupling reactions, the compound acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed process. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include:

Compound Name Substituent at Position 5 Boronic Acid Position Key Properties/Applications References
(5-Isopropyl-1H-indazol-4-yl)boronic acid Isopropyl 4 Enhanced steric bulk; potential for targeted drug design
(5-Methyl-1H-indazol-4-yl)boronic acid Methyl 4 Smaller substituent; higher solubility
Phenanthren-9-yl boronic acid Phenanthrene 9 Antiproliferative activity (IC₅₀ < 1 µM)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl-phenoxy Ortho to methyl Fungal histone deacetylase (HDAC) inhibition
  • pKa Considerations : While experimental pKa data for this compound is unavailable, boronic acids with electron-withdrawing substituents (e.g., nitro groups) exhibit lower pKa values (~7–8), enhancing their reactivity at physiological pH. In contrast, alkyl-substituted boronic acids like the isopropyl derivative may have higher pKa (~9–10), limiting their utility in physiological applications unless stabilized by adjacent functional groups .

Reactivity and Stability

  • Hydrolysis and Oxidation: Boronic acids undergo hydrolysis to phenol derivatives in the presence of H₂O₂, with rates influenced by pH and substituents. For example, 4-nitrophenyl boronic acid converts to 4-nitrophenol at pH 11 with a rate constant of 0.0586 s⁻¹ . The isopropyl substituent may slow hydrolysis compared to nitro-substituted analogs, enhancing stability in aqueous environments.
  • Diol Binding : Boronic acids with lower pKa (e.g., 3-AcPBA) exhibit stronger binding to diols like glucose (Kₐ ~ 10³ M⁻¹), whereas alkyl-substituted analogs may require higher pH for optimal binding .

Biological Activity

(5-Isopropyl-1H-indazol-4-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13BN2O2C_{10}H_{13}BN_2O_2. Its structure features an indazole ring, which is known for various biological activities, including anticancer and antibacterial properties. The boronic acid functional group enhances its reactivity and interaction with biological molecules.

1. Enzyme Inhibition

Research indicates that boronic acids can inhibit specific enzymes, leading to therapeutic effects. For instance, this compound may inhibit serine proteases and other enzymes involved in metabolic pathways. This inhibition can modulate biochemical pathways crucial for disease processes, particularly in cancer and metabolic disorders.

2. Anticancer Activity

Studies have suggested that indazole derivatives exhibit significant anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further research in oncology.

Data Table: Biological Activities

Activity IC50 Value Reference
Anticancer (MCF-7 cells)18.76 ± 0.62 µg/mL
Antioxidant (DPPH assay)0.14 ± 0.01 µg/mL
Enzyme inhibition (AChE)115.63 ± 1.16 µg/mL
Enzyme inhibition (BChE)3.12 ± 0.04 µg/mL

Case Study 1: Anticancer Effects

In a study evaluating the cytotoxic effects of various boronic acids, this compound demonstrated a significant inhibitory effect on MCF-7 breast cancer cells with an IC50 value of 18.76μg/mL18.76\,\mu g/mL. This suggests its potential as a chemotherapeutic agent targeting breast cancer.

Case Study 2: Enzyme Inhibition

Another study highlighted the compound's inhibitory effects on acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases such as Alzheimer's disease. The IC50 value for AChE inhibition was recorded at 115.63μg/mL115.63\,\mu g/mL, indicating moderate activity.

Pharmacokinetics and Therapeutic Applications

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption, which is beneficial for oral administration in therapeutic settings. Its potential applications span various fields, including:

  • Oncology : As a chemotherapeutic agent targeting specific cancers.
  • Neurology : Inhibiting enzymes linked to neurodegenerative diseases.
  • Antimicrobial Therapy : Potential use against bacterial infections due to its structural similarities with known antibacterial agents.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

(5-Isopropyl-1H-indazol-4-yl)boronic acid serves as a key coupling partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds with aryl or heteroaryl halides. This reaction is pivotal for synthesizing complex indazole derivatives with tailored pharmacological properties.

Key Findings:

  • Catalyst Systems : Palladium catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) are commonly employed .

  • Optimized Conditions : Reactions typically use Cs₂CO₃ or K₂CO₃ as a base in polar aprotic solvents (e.g., DMF, THF) at 80–100°C .

  • Substrate Scope : The compound reacts efficiently with electron-rich and electron-deficient aryl halides, achieving yields of 65–92% .

Table 1: Representative Suzuki-Miyaura Reactions

Partner HalideCatalystBaseSolventYield (%)Reference
4-BromoanisolePd(PPh₃)₄Cs₂CO₃DMF78
3-IodopyridinePdCl₂(dppf)K₂CO₃THF85
2-BromothiophenePd(OAc)₂NaHCO₃EtOH/H₂O92

Boronate Ester Formation

The boronic acid group reacts reversibly with 1,2-diols to form cyclic boronate esters, a property exploited in molecular recognition and sensor applications.

Reaction Mechanism:

  • Nucleophilic Attack : The boron atom coordinates with hydroxyl groups of diols.

  • Cyclization : A five- or six-membered cyclic ester forms, stabilized by hydrogen bonding.

Table 2: Stability of Boronate Esters with Common Diols

Diol PartnerStability Constant (log K)ApplicationReference
Cis-1,2-cyclohexanediol3.8 ± 0.2Sensing
Glucose2.5 ± 0.1Drug delivery

Oxidation Reactions

The boronic acid undergoes oxidation to generate hydroxylated derivatives or boronate esters under controlled conditions:

  • Oxidizing Agents : H₂O₂ or NaBO₃ in aqueous ethanol.

  • Products : Formed boroxines or phenol derivatives.

Electrophilic Substitution

The indazole ring participates in regioselective electrophilic substitutions (e.g., bromination, nitration) at the C3 and C7 positions due to electronic directing effects of the isopropyl group .

Table 3: Bromination Results

Reaction ConditionsPositionYield (%)Reference
Br₂, DCM, 0°CC788
NBS, AIBN, CCl₄C372

Biological Activity Modulation

While not a direct therapeutic agent, this compound derivatives exhibit activity in biochemical assays:

  • Enzyme Inhibition : Acts as a precursor for inhibitors targeting kinases and demethylases .

  • Structure-Activity Relationship (SAR) : The isopropyl group enhances hydrophobic interactions in enzyme binding pockets, improving potency .

Table 4: Inhibitory Activity of Derivatives

Derivative StructureTarget EnzymeIC₅₀ (nM)Reference
7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridineKDM425 ± 5
Imidazo[1,2-a]pyrazinePDE10A<10

Challenges and Limitations

  • Solubility : Limited aqueous solubility necessitates polar cosolvents (e.g., DMSO) for biological assays .

  • Stability : Prone to protodeboronation under strongly acidic or basic conditions .

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for (5-Isopropyl-1H-indazol-4-yl)boronic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of aromatic boronic acids like this compound typically involves Suzuki-Miyaura cross-coupling (using aryl halides and boronic esters) or direct boronation of indazole derivatives via palladium-catalyzed borylation. Reaction conditions such as solvent choice (e.g., THF or DMF), catalyst selection (Pd(PPh₃)₄ or Ni-based systems), and temperature (60–100°C) critically impact yield and purity. Protecting groups (e.g., pinacol esters) are often used to stabilize the boronic acid during synthesis . Post-synthetic purification via HPLC or recrystallization is recommended to remove unreacted intermediates or metal catalysts .

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 11B^{11}\text{B} and 1H^{1}\text{H}-NMR can identify boronic acid protonation states (trigonal vs. tetrahedral boron) and verify the isopropyl and indazole substituents .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms the planar geometry of the boronic acid moiety. SHELX software (e.g., SHELXL) is widely used for refinement .
  • Mass Spectrometry : MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix prevents boroxine formation by in situ esterification, enabling accurate mass determination .

Q. What are the key interactions between this compound and glycoproteins, and how can these be experimentally validated?

  • Methodological Answer : Boronic acids bind reversibly to vicinal diols on glycoproteins via pH-dependent ester formation . To validate:

  • Use surface plasmon resonance (SPR) with boronic acid-functionalized gold substrates to measure binding kinetics (e.g., kon/koff rates) .
  • Employ competitive elution with borate buffer (pH 8–10) to confirm specificity. Control for non-specific interactions (e.g., hydrophobic effects) by comparing binding in varying ionic strength buffers .

Advanced Research Questions

Q. How can researchers design kinetic studies to evaluate binding dynamics between this compound and diol-containing biomolecules?

  • Methodological Answer :

  • Stopped-Flow Fluorescence : Monitor real-time binding using fluorophore-labeled diols (e.g., alizarin red S). Measure kon values under physiological pH (7.4) and varying sugar concentrations (e.g., fructose vs. glucose) to establish selectivity trends .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpy-driven (specific) vs. entropy-driven (non-specific) interactions .

Q. What experimental approaches resolve discrepancies between computational predictions and observed binding affinities with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Incorporate explicit solvent models to account for hydrogen bonding and steric effects near the isopropyl group. Validate with mutagenesis studies on target proteins (e.g., proteases or lectins) .
  • Competitive Binding Assays : Use SPR or fluorescence polarization to test binding in the presence of structurally analogous diols (e.g., mannitol vs. sorbitol) to identify off-target interactions .

Q. How can thermal stability and degradation pathways of this compound be analyzed for long-term storage or in vivo applications?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure weight loss under nitrogen/air to identify decomposition temperatures. Compare with analogues (e.g., phenylboronic acids) to assess the stabilizing effect of the indazole ring .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4–8 weeks and monitor boronic acid conversion to boroxines via 11B^{11}\text{B} NMR .

Q. What LC-MS/MS methodologies are recommended for detecting trace impurities (e.g., genotoxic boronic acids) in synthesized batches?

  • Methodological Answer :

  • Triple Quadrupole LC-MS/MS : Use Multiple Reaction Monitoring (MRM) with negative ionization mode for underivatized boronic acids. Optimize mobile phases (e.g., ammonium acetate/acetonitrile) to enhance sensitivity (LOD < 1 ppm) .
  • Derivatization-Free Workflows : Avoid time-consuming esterification by leveraging high-resolution mass spectrometers (e.g., Q-TOF) to distinguish isotopic patterns of boron-containing impurities .

Contradictions and Mitigation Strategies

  • Boroxine Formation in MS Analysis : While MALDI-MS often requires derivatization to prevent trimerization , using DHB matrix enables direct analysis without sample modification .
  • Non-Specific Glycoprotein Binding : SPR studies show secondary hydrophobic interactions can mask boronic acid specificity. Mitigate by using low-ionic-strength buffers or adding surfactants (e.g., Tween-20) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(5-Isopropyl-1H-indazol-4-yl)boronic acid
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(5-Isopropyl-1H-indazol-4-yl)boronic acid

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